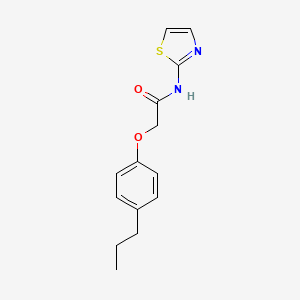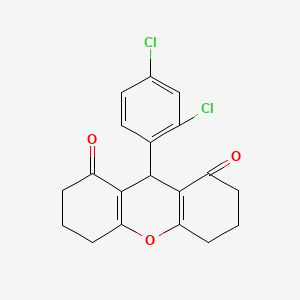![molecular formula C13H10N4O6 B11700958 1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone](/img/structure/B11700958.png)
1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}furan-2-il)etanona es un compuesto orgánico que presenta un anillo de furano sustituido con un grupo hidrazona
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}furan-2-il)etanona generalmente implica la reacción de 2,4-dinitrofenilhidrazina con un derivado de furano. Un método común incluye la reacción de 2,4-dinitrofenilhidrazina con 5-formilfurano en presencia de un catalizador ácido para obtener la hidrazona deseada . La reacción se lleva a cabo generalmente en un solvente de etanol bajo condiciones de reflujo.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}furan-2-il)etanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: El grupo hidrazona puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de nitro-óxido, mientras que la reducción puede producir derivados de amino.
Aplicaciones Científicas De Investigación
1-(5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}furan-2-il)etanona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}furan-2-il)etanona implica su interacción con objetivos biológicos, como enzimas y receptores. El grupo hidrazona del compuesto puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición de la actividad enzimática o la modulación de la función del receptor . Esta interacción puede interrumpir los procesos celulares, lo que lleva a efectos antimicrobianos o anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
2-(2,4-Dinitrofenil)hidrazono-4-oxotia-zolidina: Similar en estructura, pero contiene un anillo de tiazolidina en lugar de un anillo de furano.
2-(2,4-Dinitrofenil)hidrazono-4-oxotia-zolidina-5-ilideno: Otro compuesto relacionado con un anillo de tiazolidina y sustituyentes adicionales.
Unicidad
1-(5-{(E)-[2-(2,4-dinitrofenil)hidrazinilideno]metil}furan-2-il)etanona es único debido a su anillo de furano, que confiere diferentes propiedades electrónicas y estéricas en comparación con los derivados de tiazolidina. Esta singularidad puede conducir a perfiles de reactividad y actividad biológica distintos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C13H10N4O6 |
|---|---|
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-[5-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C13H10N4O6/c1-8(18)13-5-3-10(23-13)7-14-15-11-4-2-9(16(19)20)6-12(11)17(21)22/h2-7,15H,1H3/b14-7+ |
Clave InChI |
BBEWFCRDSFKZKR-VGOFMYFVSA-N |
SMILES isomérico |
CC(=O)C1=CC=C(O1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1=CC=C(O1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11700885.png)
![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11700896.png)
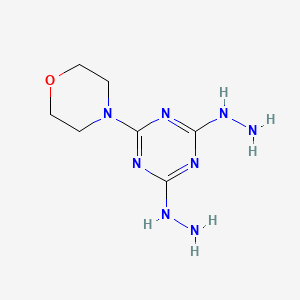
![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700909.png)

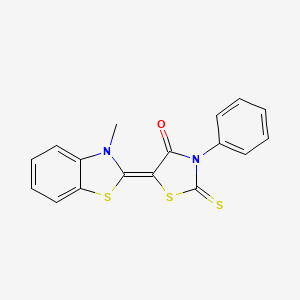
![4-tert-butyl-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11700925.png)
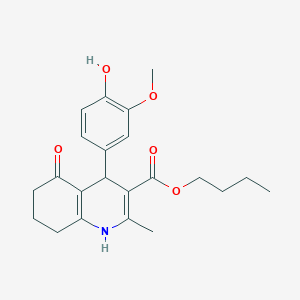
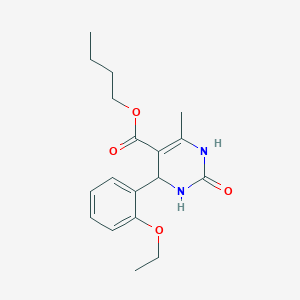
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11700946.png)
![3-benzyl-4-methyl-7-({(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-2H-chromen-2-one](/img/structure/B11700948.png)

